molecular formula C10H16O6 B8588274 Diethyl 2-ethoxy-3-oxosuccinate

Diethyl 2-ethoxy-3-oxosuccinate

Cat. No. B8588274
M. Wt: 232.23 g/mol
InChI Key: DSPWQLKSFCMYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-ethoxy-3-oxosuccinate is a useful research compound. Its molecular formula is C10H16O6 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-ethoxy-3-oxosuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-ethoxy-3-oxosuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Diethyl 2-ethoxy-3-oxosuccinate

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

diethyl 2-ethoxy-3-oxobutanedioate

InChI

InChI=1S/C10H16O6/c1-4-14-8(10(13)16-6-3)7(11)9(12)15-5-2/h8H,4-6H2,1-3H3

InChI Key

DSPWQLKSFCMYDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of molten sodium metal (24.15 g, 1.05 mol) in toluene is treated with ethanol (55.2 g, 1.2 mol) over a 1 hr period at 100° C.-110° C., heated at reflux temperatures for 0.5 hr, cooled to 30° C., treated with diethyl oxalate (160.6 g, 1.1 mol) over a 10 min period at 30° C.-45° C., treated with ethyl ethoxyacetate (132 g, 98%, 0.98 mol) over an 0.5 hr period at 45° C.-50° C., heated at 55° C.-60° C. for 1.5 hr and poured into 328 g of 14% HCl with cooling. The resultant mixture is separated. The title product is obtained in the organic phase as a 40.9% solution, identified by HRGC analysis, total yield is 204.2 g (90% yield).
Quantity
24.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two
Quantity
160.6 g
Type
reactant
Reaction Step Three
Quantity
132 g
Type
reactant
Reaction Step Four
Name
Quantity
328 g
Type
reactant
Reaction Step Five
Yield
90%
Yield
40.9%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.